![molecular formula C28H28FN3O3 B2487353 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 883652-63-9](/img/structure/B2487353.png)
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, similar to the target compound, involves multi-step chemical reactions, starting from basic chemical precursors. For instance, Sukiennik et al. (2023) discuss the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives through a series of chemical transformations, including NMR spectroscopy for characterization. This process likely mirrors the complexity involved in synthesizing 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, emphasizing the need for precise conditions and reagents to achieve the desired molecular framework (Sukiennik et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography, providing insights into their 3D conformation, bond lengths, and angles. These structures often exhibit chain hydrogen-bonding patterns, contributing to their biological activity and interaction with biological molecules. The crystal structure determination helps in understanding the spatial arrangement and potential interaction sites of the compound, which is crucial for its biological activity and chemical reactivity (Sukiennik et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, condensation, and cycloaromatization, to yield compounds with diverse chemical properties. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physical and chemical properties for specific applications. The reactivity of these compounds is influenced by the substituents on the benzimidazole core and the conditions under which the reactions are carried out (Vaickelionienė et al., 2012).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including melting points, solubility, and crystal structure, are determined by their molecular structure. These properties are essential for drug formulation and delivery, as they influence the compound's stability, bioavailability, and interaction with biological membranes. Understanding these properties is crucial for the development of pharmaceutical agents based on benzimidazole derivatives (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the benzimidazole core and the substituents attached to it. These compounds exhibit a range of biological activities, largely dependent on their chemical structure. The study of these properties is vital for understanding the mechanism of action, potential therapeutic applications, and safety profile of these compounds (Sukiennik et al., 2023).
Scientific Research Applications
Copper(II) Chloride Adducts and Anticancer Applications
Copper(II) chloride reacts with specific organic compounds to form 1:1 adducts, where the donor molecules isomerize to their cyclic forms. Such compounds, including those with a 4-fluorophenyl derivative, have been studied for their potential as anticancer drugs. The structural analysis through X-ray crystallography of these adducts provides insights into their interaction mechanisms and potential therapeutic applications (Bonacorso et al., 2003).
PARP Inhibitors for Cancer Treatment
Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide compounds have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), showing significant efficacy in cancer treatment models. These compounds, exemplified by (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, demonstrate high potency and bioavailability, indicating their potential in chemotherapy, especially in combination with other cancer treatments (Penning et al., 2010).
Chemical Transformations and Synthetic Applications
Studies on chemical transformations of related compounds, such as 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, have opened pathways for the synthesis of a wide range of substituted benzimidazoles. These transformations enable the creation of compounds with various functional groups, highlighting the versatility of these structures in synthetic chemistry (Vaickelionienė et al., 2012).
Antibacterial and Antioxidant Activity
Benzimidazole derivatives, including those with fluorophenylpyrrolidin-2-one or aminobutanoic acid moieties, have shown high antibacterial and antioxidant activities. These findings indicate their potential in developing new antibacterial agents with additional health benefits (Tumosienė et al., 2018).
Coordination Polymers and Structural Chemistry
The use of asymmetric bridging ligands to construct coordination polymers demonstrates the role of similar compounds in the development of new materials with potential applications in catalysis, drug delivery, and material science. Studies involving the novel ligand 1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole have contributed to the understanding of molecular interactions and network formations (Zhang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-34-25-10-4-5-11-26(25)35-17-7-6-16-31-24-9-3-2-8-23(24)30-28(31)20-18-27(33)32(19-20)22-14-12-21(29)13-15-22/h2-5,8-15,20H,6-7,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJBUQXKQXEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.